3beta-Hydroxyolean-12-ene-28,30-dioic acid
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Overview
Description
3beta-Hydroxyolean-12-ene-28,30-dioic acid is a pentacyclic triterpenoid compound that has been isolated from various plant sources, including the roots of Cecropia telenitida . It is known for its potential biological activities, including anti-inflammatory and cytotoxic properties . The compound’s structure includes a unique combination of functional groups that contribute to its diverse chemical reactivity and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3beta-Hydroxyolean-12-ene-28,30-dioic acid can be synthesized through semi-pilot scale extraction systems and automated flash chromatography devices . The isolation process involves vapor diffusion of methanol in chloroform to yield suitable crystals for X-ray diffraction . The synthetic route typically involves the use of various organic solvents and chromatographic techniques to purify the compound.
Industrial Production Methods
The process involves maceration and Soxhlet extraction, which are conventional technologies used to isolate saponins and other triterpenoids .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxyolean-12-ene-28,30-dioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of spergulagenic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of spergulagenic acid include various oxidized and reduced derivatives, which can exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: 3beta-Hydroxyolean-12-ene-28,30-dioic acid has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: The compound’s biological activities make it a potential candidate for use in the development of new pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of spergulagenic acid involves its interaction with various molecular targets and pathways . The compound has been shown to block the secretion of proinflammatory cytokines such as interleukin-1 beta, interleukin-12p40, interleukin-12p70, and tumor necrosis factor-alpha in dendritic cell-based assays . This inhibition of cytokine secretion suggests that spergulagenic acid may modulate immune responses and inflammation.
Comparison with Similar Compounds
3beta-Hydroxyolean-12-ene-28,30-dioic acid is structurally similar to other pentacyclic triterpenoids, such as:
- Oleanolic acid
- Hederagenin
- Phytolaccagenic acid
- Serjanic acid
- Gypsogenin
These compounds share similar structural features, including the pentacyclic triterpenoid backbone, but differ in their functional groups and biological activities . This compound is unique in its specific combination of functional groups, which contribute to its distinct biological properties.
Properties
CAS No. |
18671-48-2 |
---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21+,22-,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
MCHKKYSPJGWAHQ-DQLFAPCQSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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